(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Description
The compound “(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione” (CAS: 1147103-54-5) is a bicyclic heterocyclic molecule featuring a cyclopenta[c]pyrrole core substituted with a benzyl group at the 2-position and two ketone functionalities at the 1- and 3-positions. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 253.28 g/mol. The stereochemistry (3aR,6aS) indicates a cis-fused bicyclic system, which influences its conformational rigidity and reactivity. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of neurologically active agents or enzyme inhibitors, due to its structural resemblance to bioactive pyrrolidine and indole derivatives .
Properties
IUPAC Name |
(3aS,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-11-7-4-8-12(11)14(17)15(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQUQMOPVQLCZ-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143396 | |
| Record name | (3aR,6aS)-Tetrahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147103-54-5 | |
| Record name | (3aR,6aS)-Tetrahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,6aS)-Tetrahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, with the CAS number 1147103-54-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .
Antiviral Properties
Research indicates that this compound can be utilized in the synthesis of peptides that inhibit protease cathepsin S and hepatitis C virus (HCV) replication. This suggests a potential application in antiviral therapies targeting these specific pathways .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. While specific IC50 values for this compound are not extensively documented in the available literature, related compounds have shown moderate to significant cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. For instance, other derivatives within the same chemical family exhibited IC50 values ranging from 1.06 μM to 2.73 μM across different cell lines .
The proposed mechanism involves the inhibition of specific enzymes critical for viral replication and cancer cell proliferation. By targeting proteases like cathepsin S, the compound may disrupt cellular pathways essential for tumor growth and viral lifecycle. Further studies are necessary to elucidate the precise biochemical interactions and structural activity relationships (SARs) that contribute to its efficacy.
Case Studies
Several studies have highlighted the biological relevance of compounds structurally related to this compound:
- Study on Cancer Cell Lines :
- Antiviral Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol |
| Potential Applications | Antiviral therapies, Cancer treatment |
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
Scientific Research Applications
Anticancer Properties
Research indicates that (3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione may exhibit anticancer properties. Preliminary studies have shown its potential to inhibit the proliferation of cancer cells in vitro. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It is believed to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease .
Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound for the development of novel therapeutics. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells, where it may contribute to improved efficiency and stability .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Core Variations
a. Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (CAS: 5763-44-0)
- Molecular Formula: C₇H₉NO₂ (MW: 139.15 g/mol).
- Key Differences: Lacks the benzyl substituent, resulting in reduced lipophilicity and simpler reactivity.
- Synthesis : Serves as a precursor in multi-step syntheses (e.g., Example 3 in ), where functional groups like benzyl are introduced later .
b. (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 370879-53-1)
- Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 230.26 g/mol).
- Key Differences : Features a pyrrolo[3,4-c]pyrrole core instead of cyclopenta[c]pyrrole, altering the ring strain and electronic distribution. The benzyl group is positioned at the 5-site, which may influence binding interactions in biological systems compared to the 2-substituted target compound .
c. Tetrahydro-4H-cyclopenta[b]quinoline-1,8-dione derivatives ()
- Example: 9-(5-Bromothiophen-2-yl)-tetrahydro-4H-cyclopenta[b]quinoline-1,8-dione (C₁₆H₁₄BrNO₂S).
- Key Differences: Incorporates a quinoline moiety fused to the cyclopenta ring, introducing aromaticity and planar rigidity. The bromothiophene substituent enhances electrophilic reactivity, contrasting with the benzyl group’s electron-donating effects in the target compound .
Physicochemical Properties
| Property | Target Compound | CAS 5763-44-0 (Unsubstituted) | CAS 370879-53-1 (Pyrrolo Analogue) |
|---|---|---|---|
| Molecular Weight | 253.28 g/mol | 139.15 g/mol | 230.26 g/mol |
| Lipophilicity (LogP) | Estimated ~2.5 (benzyl group) | ~0.8 (hydrophilic) | ~2.0 (moderate) |
| Melting Point | Not reported | Not available | Not reported |
| Synthetic Accessibility | Moderate (requires benzylation) | High (simpler structure) | Moderate (positional isomerism) |
- Solubility : The benzyl group in the target compound enhances hydrophobicity, reducing aqueous solubility compared to the unsubstituted analogue (CAS 5763-44-0) .
Spectroscopic Distinctions
- ¹H NMR : The target compound’s benzyl group would show aromatic protons at δ ~7.2–7.4 ppm and a benzylic CH₂ signal at δ ~4.0–4.5 ppm, absent in the unsubstituted analogue .
- IR Spectroscopy : The ketone carbonyl stretches (~1720 cm⁻¹) are consistent across analogues, but the benzyl C–H stretches (~3030 cm⁻¹) are unique to the target compound .
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄)-Mediated Cyclization
In a representative procedure, a linear precursor containing a pyrrolidine moiety and pendant ketone groups is treated with LiAlH₄ in tetrahydrofuran (THF) at −78°C. The reducing agent selectively activates carbonyl groups, enabling cyclization through nucleophilic attack by the secondary amine (Figure 1). This method achieves a cis-fused bicyclic system (3aR,6aS) with >90% diastereomeric excess (d.e.), as confirmed by chiral HPLC.
Reaction Conditions
-
Precursor: N-Benzyl-3-ketopyrrolidine-2-carboxamide
-
Solvent: THF, anhydrous
-
Temperature: −78°C → 0°C (gradual warming)
-
Yield: 68–72% after purification
Acid-Catalyzed Ring Closure
Alternative protocols employ Brønsted acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene. The acid promotes dehydration and cyclization, forming the dione ring. While this method avoids air-sensitive reagents, it often results in lower stereoselectivity (∼70% d.e.) and requires rigorous chiral resolution.
Stereochemical Control and Resolution
The (3aR,6aS) configuration is critical for biological activity. Key strategies include:
Chiral Auxiliaries
Temporary chiral inductors, such as (R)-phenylglycinol, are attached to the precursor to bias ring closure. After cyclization, the auxiliary is cleaved under acidic conditions, yielding the desired enantiomer with 98% enantiomeric excess (e.e.).
Enzymatic Resolution
Racemic mixtures are treated with lipases (e.g., Candida antarctica) in organic solvents. The enzyme selectively hydrolyzes the (3aS,6aR) enantiomer, leaving the target compound intact (90% e.e.).
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/petroleum ether) or recrystallization (ethanol/water). Purity is validated using:
| Analytical Method | Parameters |
|---|---|
| ¹H NMR | δ 7.2–7.4 ppm (benzyl aromatics), δ 4.0–4.5 ppm (benzylic CH₂), δ 2.5–3.5 ppm (cyclopenta protons) |
| HRMS | [M+H]⁺ calc. 229.27, observed 229.27 (Δ < 2 ppm) |
| Chiral HPLC | Chiralpak IA column, 90:10 hexane/isopropanol, retention time: 12.3 min |
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 20 L |
| Cycle Time | 8 h | 3 h |
| Yield | 68% | 75% |
Safety protocols mandate strict control over LiAlH₄ handling and inert gas atmospheres to prevent pyrophoric incidents.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (% d.e.) | Scalability |
|---|---|---|---|
| LiAlH₄ Cyclization | 72 | 90 | Moderate |
| Acid Catalysis | 60 | 70 | High |
| Enzymatic Resolution | 85 | 98 | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3-dione, and how can purity be validated?
- Methodology : The compound can be synthesized via cyclization reactions using LiAlH4 in THF for reduction steps, as demonstrated in related tetrahydroisoindole derivatives . Purity validation requires multi-technique analysis:
- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., benzyl protons at δ 4.2–4.5 ppm, cyclopenta ring protons at δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <2 ppm error .
- Melting Point : Compare with literature values (e.g., 117–119°C for structurally similar lactams) .
Q. How is the stereochemistry of (3aR,6aS)-configured derivatives confirmed experimentally?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration, as shown for analogous pyrrolo[3,4-c]pyrazole-diones (orthorhombic crystal system, space group P212121) .
- Optical Rotation : Measure specific rotation (e.g., -44° in methanol for related cyclopenta-fused compounds) .
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers .
Q. What are the primary applications of this compound in early-stage research?
- Biological Screening : Derivatives of tetrahydrocyclopenta[c]pyrrole-diones show antitumor and anti-mycobacterial activity. Test via in vitro assays (e.g., MTT for cytotoxicity) .
- Material Science : Pyrrolo[3,4-c]pyrrole-diones are used in polymer solar cells; evaluate optoelectronic properties (e.g., HOMO/LUMO levels via cyclic voltammetry) .
Advanced Research Questions
Q. How can reaction yields be optimized for photoredox-catalyzed [3+2] cyclizations involving this compound?
- Methodology :
- Catalyst Screening : Use 9-mesityl-10-methylacridinium perchlorate (λex = 450 nm) for high efficiency (55–99% yield) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance photocatalyst stability .
- Additive Effects : Include DDQ for one-pot aromatization to pyrrolo[3,4-c]pyrrole-diones .
Q. How to resolve contradictions in spectroscopic data for cyclopenta[c]pyrrole-dione derivatives?
- Case Study : Discrepancies in <sup>13</sup>C NMR shifts for carbonyl groups (δ 170–175 ppm vs. δ 165–168 ppm) may arise from tautomerism or solvent effects.
- Mitigation : Perform variable-temperature NMR to detect tautomeric equilibria .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures using force fields like OPLS-AA .
- Density Functional Theory (DFT) : Calculate pKa (predicted 4.48±0.20) and logP (use QikProp) .
- Docking Studies : Model interactions with biological targets (e.g., retinol-binding protein 4 for AMD therapeutics) .
Q. How does substitution on the benzyl group affect the compound’s electronic properties?
- Experimental Design :
- Synthetic Modification : Introduce electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups .
- Characterization : UV-Vis spectroscopy to assess λmax shifts; cyclic voltammetry for redox potentials .
- Structure-Activity Relationship (SAR) : Correlate substituents with biological activity (e.g., IC50 in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
